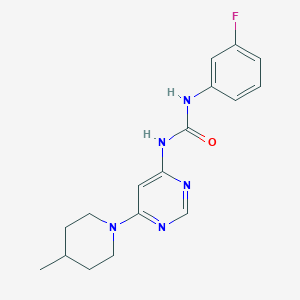
(2-Isobutylpyridin-3-yl)methanol
Descripción general
Descripción
“(2-Isobutylpyridin-3-yl)methanol”, also known as IBPM, is an organic compound that belongs to the family of pyridine derivatives and is classified as an alcohol. It has a molecular formula of C10H15NO .
Molecular Structure Analysis
The molecular weight of “this compound” is 165.236 . The InChI string representation of its structure isInChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3.
Aplicaciones Científicas De Investigación
Lipid Dynamics in Biological Membranes
Methanol, including derivatives like (2-Isobutylpyridin-3-yl)methanol, plays a crucial role in biological and synthetic membranes. It is commonly used as a solubilizing agent for studying transmembrane proteins/peptides. Research by Nguyen et al. (2019) using small angle neutron scattering revealed that methanol significantly impacts lipid dynamics, influencing membrane structure and function, especially in scenarios like antimicrobial attack or protein reconstitution (Nguyen et al., 2019).
Catalytic Applications in Organic Synthesis
Kermagoret and Braunstein (2008) highlighted the synthesis of nickel complexes involving bidentate N,O-type ligands, demonstrating the application of methanol derivatives in organometallic chemistry. These complexes showed significant activity in the catalytic oligomerization of ethylene, showcasing the potential of such compounds in industrial chemistry processes (Kermagoret & Braunstein, 2008).
Electrocatalysis and Electrochemistry
The electroreduction of pyridinium ions, including those similar to this compound, has been studied by Kashti-Kaplan et al. (1981). They explored the behavior of these compounds in solvents like methanol, providing insights into their electrochemical properties which are valuable for applications in energy conversion and storage (Kashti-Kaplan et al., 1981).
Asymmetric Synthesis
Research by Durán-Galván and Connell (2010) involved the synthesis of complex organic structures from aldehydes using methanol derivatives. This research contributes to the field of asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Durán-Galván & Connell, 2010).
Methanol in Sensing Technologies
Zheng et al. (2019) developed a methanol gas sensing technology using Y2O3 multishelled hollow structures. This innovation is crucial for environmental monitoring and healthcare, offering a method to detect methanol, which is harmful to human health (Zheng et al., 2019).
Biocatalysis and Green Chemistry
Chen et al. (2021) utilized E. coli as a whole-cell catalyst in a liquid-liquid biphasic microreaction system for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a green and efficient process. This demonstrates the role of methanol derivatives in facilitating environmentally friendly chemical processes (Chen et al., 2021).
Propiedades
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEINLRZXMTSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

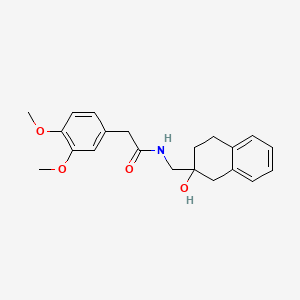
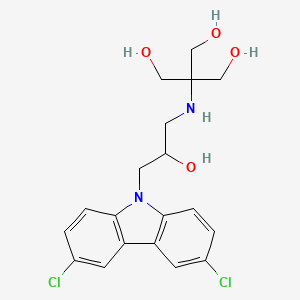
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)



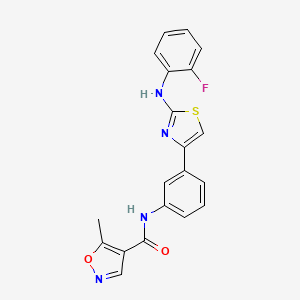
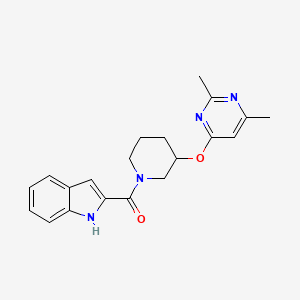
![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)

